6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one CAS 917344-37-7 properties
6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one CAS 917344-37-7 properties
An In-Depth Technical Guide to 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 917344-37-7): Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 917344-37-7), a heterocyclic compound belonging to the pyridopyrazinone class. The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This document consolidates available data on the compound's physicochemical properties, proposes a detailed synthetic route based on established chemical principles, and explores its potential therapeutic applications by examining the known activities of structurally related molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Introduction to the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine heterocyclic system is a privileged scaffold in drug discovery, recognized for its versatile biological applications.[1] This nitrogen-rich framework serves as a crucial building block for designing novel therapeutic agents.[2] Derivatives of this core structure have been investigated for a wide range of activities, including the selective inhibition of PI3K isozymes, which are critical targets in cancer therapy.[1] Furthermore, the scaffold has been successfully modified to produce potent antagonists for the Transient Receptor Potential Cation Channel, subfamily V, member 1 (TRPV1), a key target for novel pain treatments.[3] The inherent chemical properties of the pyridopyrazine core allow for diverse functionalization, enabling the fine-tuning of pharmacological profiles. The specific compound of interest, 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one, is a member of a derivative class that has been specifically explored for its potential as aldose reductase inhibitors, highlighting its relevance in addressing complications associated with diabetes.[4]
Physicochemical and Computational Properties
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one is a small molecule building block available from various chemical suppliers.[5][6] Its core properties are summarized below.
Chemical Structure
Caption: Chemical structure of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one.
Property Summary Table
| Property | Value | Source |
| CAS Number | 917344-37-7 | [5] |
| Molecular Formula | C₈H₇N₃O₂ | [5] |
| Molecular Weight | 177.16 g/mol | [5] |
| Synonyms | 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one, 6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one | [5][6] |
| Purity (Typical) | ≥95% | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| Topological Polar Surface Area (TPSA) | 67.87 Ų | [5] |
| LogP (Predicted) | 0.3267 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Mechanistic Insights
The key to this synthesis is the availability of 5-methoxy-2,3-diaminopyridine . The reaction proceeds via a cyclocondensation mechanism, where the two amino groups of the pyridine precursor react with the two electrophilic centers of the C2-synthon (the aldehyde and the carboxylic acid of glyoxylic acid) to form the pyrazinone ring, followed by dehydration.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, incorporating steps for reaction monitoring, isolation, and rigorous purification to ensure the identity and purity of the final product.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxy-2,3-diaminopyridine (1.39 g, 10 mmol, 1.0 eq).
-
Add ethanol (100 mL) to dissolve the starting material.
-
-
Reaction Initiation:
-
To the stirred solution, add glyoxylic acid monohydrate (0.92 g, 10 mmol, 1.0 eq).
-
Causality Insight: Glyoxylic acid provides the necessary two-carbon unit with two distinct electrophilic sites (aldehyde and carboxylic acid) required for the double condensation to form the pyrazinone ring.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 190 mg, 0.1 mmol). The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amino group.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting diamine spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Product Isolation:
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
-
Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of cold deionized water.
-
Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove any residual acid catalyst and unreacted glyoxylic acid.
-
-
Purification and Validation:
-
Dry the crude solid under vacuum.
-
For purification, recrystallize the crude product from a suitable solvent system such as ethanol/water or N,N-Dimethylformamide (DMF)/water.
-
Self-Validation: The purity of the final product must be confirmed by High-Performance Liquid Chromatography (HPLC). The structure should be unequivocally confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) as detailed in the following section.
-
Anticipated Spectroscopic Characterization
While specific spectral data is not available in the initial search, the expected spectroscopic signatures can be predicted based on the compound's structure.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.0-12.0 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the lactam.
-
δ ~7.5-8.0 ppm (d, 1H): Doublet for the aromatic proton on the pyridine ring adjacent to the methoxy group.
-
δ ~7.0-7.5 ppm (d, 1H): Doublet for the other aromatic proton on the pyridine ring.
-
δ ~7.9-8.2 ppm (s, 1H): Singlet for the proton on the pyrazine ring.
-
δ ~3.9 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155-160 ppm: Carbonyl carbon (C=O) of the lactam.
-
δ ~140-155 ppm: Quaternary and CH carbons of the pyridine and pyrazine rings.
-
δ ~110-130 ppm: Aromatic carbons.
-
δ ~55-60 ppm: Methoxy carbon (-OCH₃).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z = 178.1.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3200-3000 cm⁻¹: N-H stretching vibration.
-
~1680 cm⁻¹: Strong C=O stretching of the lactam.
-
~1600, 1550 cm⁻¹: C=N and C=C stretching of the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the methoxy group.
-
Biological Significance and Therapeutic Potential
The therapeutic potential of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one is best understood by examining its parent scaffold, which has shown significant activity as an inhibitor of aldose reductase (ALR2).[4] ALR2 is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions associated with diabetes mellitus.
By reducing glucose to sorbitol, the over-activation of this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and oxidative damage. This process is a key contributor to the long-term complications of diabetes, including neuropathy, nephropathy, and retinopathy. Inhibiting ALR2 is therefore a validated therapeutic strategy to mitigate these complications. Derivatives of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold have demonstrated potent, submicromolar inhibition of ALR2.[4]
Aldose Reductase and the Polyol Pathway
Caption: Role of ALR2 in the polyol pathway and the site of inhibition.
Safety, Handling, and Storage
As a laboratory chemical, 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one requires careful handling in a controlled environment. The following guidelines are based on general safety data for related chemical compounds.[9][10][11]
| Precaution Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles. Use a respirator if ventilation is inadequate. | [9][10] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapor. Use only in a well-ventilated area, such as a chemical fume hood. | [9][11] |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [9] |
| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water. Consult a physician if irritation persists. | [10] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [9][10] |
| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [9] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended storage at 2-8°C. | [5][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10][12] |
Conclusion and Future Directions
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one, CAS 917344-37-7, is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural relationship to known potent aldose reductase inhibitors suggests it is a strong candidate for development in the context of diabetic complications. Future research should focus on the execution and optimization of the proposed synthesis to obtain sufficient quantities for biological evaluation. Subsequent studies could involve generating a library of analogues by modifying the methoxy group or substituting other positions on the pyridopyrazine ring to establish a clear structure-activity relationship (SAR) and enhance potency and selectivity for ALR2 or other relevant biological targets.
References
-
6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine ; PubChem, National Center for Biotechnology Information; [Link]
-
6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one ; Hairui Chemical; [Link]
-
C8H7N3O2 | cas number 917344-37-7 ; molecularinfo.com; [Link]
-
A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity ; PubMed, National Center for Biotechnology Information; [Link]
-
Material Safety Data Sheet ; Generic MSDS; [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity ; RSC Advances, Royal Society of Chemistry; [Link]
-
6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine ; PubChemLite; [Link]
-
Novel pyrido[2,3-b][5][13]oxazine-based EGFR-TK inhibitors ; RSC Publishing; [Link]
-
4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H) ; Inxight Drugs, National Institutes of Health; [Link]
-
Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines ; ResearchGate; [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives ; MDPI; [Link]
-
Safety Data Sheet: γ-Butyrolactone ; Carl ROTH; [Link]
-
3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine ; PubMed Central, National Center for Biotechnology Information; [Link]
-
Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[5][13][14]triazolo[3,4-b][5][6][13]thiadiazoles ; Semantic Scholar; [https://www.semanticscholar.org/paper/Synthesis-and-properties-of-some-3-(5-(4-methoxyp-Gotsulya-Demchenko/98642a8b965f95b5420377484d8527a0808a3f87]([Link]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites ; PubMed, National Center for Biotechnology Information; [Link]
-
YL) METHYL) PYRIDO[2,3-B]PYRAZIN-2(1H) ; Rasayan Journal of Chemistry; [Link]
-
Biological Activity Evaluation of Pyrazolo[4,3-e][5][13][14]Triazine Sulfonamides ; Sci Forschen; [Link]
-
Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism ; ResearchGate; [Link]
-
3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one ; MDPI; [Link]
-
Chemical Transformation of Pyrazine Derivatives ; Moroccan Journal of Chemistry; [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications ; MDPI; [Link]
-
Pyrido[3,4-b]pyrazine ; Chem-Impex; [Link]
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one_917344-37-7_Hairui Chemical [hairuichem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. louisville.edu [louisville.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. molecularinfo.com [molecularinfo.com]
- 14. 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | C8H11N3O | CID 55252659 - PubChem [pubchem.ncbi.nlm.nih.gov]
